2-Naphthyl-3-Piperidinylether

Übersicht

Beschreibung

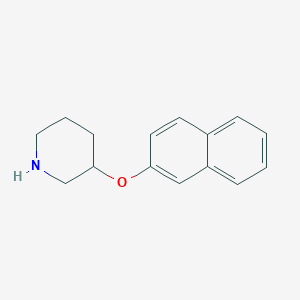

2-Naphthyl 3-piperidinyl ether is an organic compound with the molecular formula C15H17NO. It is a biochemical used in proteomics research and has a molecular weight of 227.30 . This compound features a naphthalene ring bonded to a piperidine ring through an ether linkage, making it a unique structure in organic chemistry.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antidepressant Activity

Research indicates that derivatives of piperidine, including 2-naphthyl 3-piperidinyl ether, exhibit significant antidepressant properties. These compounds often interact with neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in mood regulation. Studies have shown that modifications to the piperidine ring can enhance the potency and selectivity of these compounds as antidepressants .

Anticancer Properties

Compounds similar to 2-naphthyl 3-piperidinyl ether have been investigated for their anticancer properties. For instance, certain piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The naphthalene component may enhance these effects through interactions with cellular membranes or specific protein targets involved in cancer progression .

Biochemical Applications

Biotinylation Reagent

2-Naphthyl 3-piperidinyl ether can be utilized as a biotinylation reagent in proteomics research. By forming covalent bonds with primary amines on proteins, it facilitates the attachment of biotin, allowing for the subsequent isolation and identification of proteins through techniques like affinity chromatography. This application is crucial for studying protein interactions and functions in various biological systems.

Enzyme Inhibition Studies

The compound has also been studied for its potential as an enzyme inhibitor. For example, it has been evaluated for its inhibitory effects on acetylcholinesterase, an enzyme involved in neurotransmission. Such inhibition can be beneficial in treating conditions like Alzheimer's disease .

Synthesis and Derivatives

The synthesis of 2-naphthyl 3-piperidinyl ether typically involves reactions that form ether linkages between naphthalene derivatives and piperidine. Various synthetic routes have been developed to optimize yield and purity, including the use of metal catalysts and organocatalysis .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Antidepressant Activity | Evaluation of piperidine derivatives | Enhanced serotonin reuptake inhibition compared to traditional SSRIs |

| Anticancer Activity | Cytotoxicity assays on cancer cell lines | Significant apoptosis induction in breast cancer cells at low micromolar concentrations |

| Biotinylation Applications | Use in proteomics | Successful biotin attachment leading to effective protein isolation |

Wirkmechanismus

Target of Action

Piperidine derivatives are utilized in different therapeutic applications. They have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant properties .

Mode of Action

The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its structure. Some piperidine derivatives have been found to act as free radical scavengers .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary greatly. For example, some piperidine derivatives have been found to exhibit antioxidant action by hindering or suppressing free radicals .

Result of Action

The molecular and cellular effects of piperidine derivatives can vary greatly. For example, some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .

Biochemische Analyse

Biochemical Properties

2-Naphthyl 3-piperidinyl ether plays a significant role in biochemical reactions, particularly in the context of proteomics. It interacts with various enzymes, proteins, and other biomolecules. The compound’s ether linkage allows it to participate in nucleophilic substitution reactions, which are crucial in modifying protein structures . Additionally, the piperidine moiety in 2-Naphthyl 3-piperidinyl ether is known to interact with enzymes involved in neurotransmitter synthesis, potentially influencing biochemical pathways related to neural function .

Cellular Effects

The effects of 2-Naphthyl 3-piperidinyl ether on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to modulate the activity of kinases and phosphatases, which are critical in cell signaling . Furthermore, 2-Naphthyl 3-piperidinyl ether can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, 2-Naphthyl 3-piperidinyl ether exerts its effects through binding interactions with biomolecules. The compound’s ether group can undergo protonation, making it a good leaving group in nucleophilic substitution reactions . This property allows 2-Naphthyl 3-piperidinyl ether to inhibit or activate enzymes by modifying their active sites. Additionally, the compound can influence gene expression by binding to DNA or RNA, altering transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Naphthyl 3-piperidinyl ether change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that 2-Naphthyl 3-piperidinyl ether can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-Naphthyl 3-piperidinyl ether vary with different dosages in animal models. At low doses, the compound can enhance cognitive function by modulating neurotransmitter synthesis . At high doses, it can exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced with increasing dosage .

Metabolic Pathways

2-Naphthyl 3-piperidinyl ether is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for its metabolism . The compound can influence metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

Within cells and tissues, 2-Naphthyl 3-piperidinyl ether is transported and distributed through interactions with transporters and binding proteins . The compound’s lipophilic nature allows it to diffuse across cell membranes, where it can accumulate in specific cellular compartments . This distribution pattern is essential for its biochemical activity and effects on cellular function .

Subcellular Localization

The subcellular localization of 2-Naphthyl 3-piperidinyl ether is critical for its activity. The compound is often found in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications direct 2-Naphthyl 3-piperidinyl ether to specific compartments, influencing its function and activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthyl 3-piperidinyl ether typically involves the etherification of 2-naphthol with 3-piperidinol. This reaction can be catalyzed by strong acids such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction proceeds through the formation of an intermediate carbocation, which then reacts with the nucleophilic oxygen atom of the piperidinol to form the ether linkage.

Industrial Production Methods: Industrial production of 2-Naphthyl 3-piperidinyl ether may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or rhodium in hydrogenation reactions can also be employed to enhance the yield and purity of the final product .

Types of Reactions:

Oxidation: 2-Naphthyl 3-piperidinyl ether can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of naphthoquinone derivatives.

Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of palladium or rhodium catalysts, leading to the formation of reduced naphthalene derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas, palladium or rhodium catalysts.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Naphthoquinone derivatives.

Reduction: Reduced naphthalene derivatives.

Substitution: Substituted piperidine derivatives.

Vergleich Mit ähnlichen Verbindungen

- 3-(2-Naphthalenyloxy)piperidine

- 3-naphthalen-2-yloxypiperidine

- Piperidine, 3-(2-naphthalenyloxy)-

Comparison: Compared to similar compounds, 2-Naphthyl 3-piperidinyl ether is unique due to its specific ether linkage between the naphthalene and piperidine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research applications .

Biologische Aktivität

2-Naphthyl 3-piperidinyl ether (chemical formula: CHNO) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

2-Naphthyl 3-piperidinyl ether consists of a naphthalene ring connected to a piperidine moiety through an ether linkage. This structural feature is crucial for its biological activity, influencing its interaction with various biomolecules.

The biological activity of 2-Naphthyl 3-piperidinyl ether can be attributed to several mechanisms:

- Enzyme Interaction : The compound interacts with various enzymes, modulating their activity. This modulation can lead to alterations in biochemical pathways critical for cellular function.

- Cell Signaling : It influences key signaling pathways by interacting with kinases and phosphatases, which are vital for cellular communication and metabolism.

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially scavenging free radicals and reducing oxidative stress within cells.

Biological Activities

2-Naphthyl 3-piperidinyl ether has been studied for various biological activities, including:

- Anticancer Activity : Research indicates that this compound may exert antiproliferative effects on cancer cells by inducing apoptosis and inhibiting metastasis.

- Antimicrobial Properties : Preliminary studies suggest effectiveness against certain bacterial strains, making it a candidate for further exploration in antimicrobial therapies.

- Neurological Effects : Its potential as an antipsychotic or neuroprotective agent has been noted, particularly in models simulating neurodegenerative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Antimicrobial | Effective against specific bacterial strains | |

| Neuroprotective | Potential protective effects in neurodegeneration models |

Case Studies

- Anticancer Study : A study involving various cancer cell lines demonstrated that treatment with 2-Naphthyl 3-piperidinyl ether resulted in a significant reduction in cell viability compared to control groups. The compound was shown to induce apoptosis via the mitochondrial pathway, highlighting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : In an animal model of Alzheimer's disease, administration of 2-Naphthyl 3-piperidinyl ether led to improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may have applications in treating neurodegenerative disorders.

Eigenschaften

IUPAC Name |

3-naphthalen-2-yloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO/c1-2-5-13-10-14(8-7-12(13)4-1)17-15-6-3-9-16-11-15/h1-2,4-5,7-8,10,15-16H,3,6,9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFAHCPYVSZXOAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663043 | |

| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946726-09-6 | |

| Record name | 3-(2-Naphthalenyloxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946726-09-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Naphthalen-2-yl)oxy]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.